D-Lyxopyranosylamine
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Overview
Description
D-Lyxopyranosylamine: is a hexosamine derived from D-lyxopyranose, where the anomeric hydroxy group is replaced by an amino group . This compound is part of the broader class of hexosamines, which are essential in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Lyxopyranosylamine can be synthesized through the transglycosylation of β-D-xylopyranosylamine . This process involves the rearrangement of glycosidic bonds under specific conditions to yield the desired product.
Chemical Reactions Analysis
Types of Reactions: D-Lyxopyranosylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various reagents, depending on the desired substitution, such as alkyl halides for alkylation.
Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and substituted amine compounds .
Scientific Research Applications
Chemistry: D-Lyxopyranosylamine is used in the synthesis of complex carbohydrates and glycosylamines, which are crucial in studying carbohydrate chemistry .
Biology: In biological research, it serves as a building block for the synthesis of glycoproteins and other glycoconjugates, which are essential in cell signaling and molecular recognition processes .
Medicine: The compound is explored for its potential therapeutic applications, including its role in drug design and development, particularly in targeting specific enzymes and receptors .
Industry: this compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of D-Lyxopyranosylamine involves its interaction with specific enzymes and receptors in biological systems. The amino group allows it to form stable bonds with various molecular targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
D-Xylopyranosylamine: Similar in structure but differs in the arrangement of hydroxyl groups.
D-Glucopyranosylamine: Another hexosamine with a different sugar backbone.
D-Mannopyranosylamine: Similar hexosamine with a mannose backbone.
Uniqueness: D-Lyxopyranosylamine is unique due to its specific configuration and the presence of the amino group at the anomeric position, which imparts distinct chemical and biological properties .
Properties
CAS No. |
67111-70-0 |
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Molecular Formula |
C5H11NO4 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(3S,4S,5R)-2-aminooxane-3,4,5-triol |
InChI |
InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3+,4+,5?/m1/s1 |
InChI Key |
RQBSUMJKSOSGJJ-AGQMPKSLSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C(O1)N)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)N)O)O)O |
Origin of Product |
United States |
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